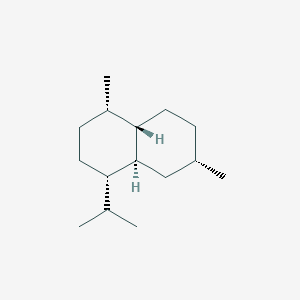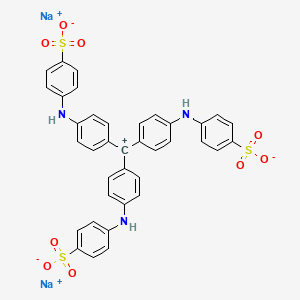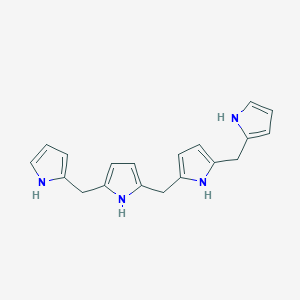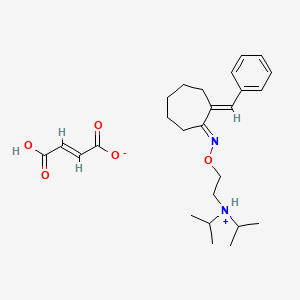
Cadinane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cadinane is a sesquiterpene consisting of decalin having two methyl substituents at the 1- and 6-positions, an isopropyl substituent at the 4-position and (1S,4S,4aS,6S,8aS)-configuration. It is a terpenoid fundamental parent and a sesquiterpene.
Applications De Recherche Scientifique
Biosynthesis and Pharmacological Activities
Cadinanes are bicyclic sesquiterpenes known for their complex stereochemistry and broad pharmacological activities. Research has highlighted their antibacterial, anti-inflammatory, and hypoglycemic properties. A variety of plants and microorganisms produce structurally diverse and bioactive cadinane sesquiterpenes. Recent studies have categorized new cadinanes and elucidated their biosynthetic pathways, with a focus on cadinane sesquiterpene synthases (Jiang et al., 2021).
Antifungal Properties and Wood Preservation
Cadinane-type sesquiterpenes exhibit a wide spectrum of biological activities, including potent antifungal properties. Research on derivatives synthesized from various cadinane bases has revealed their potential as novel wood preservatives. Compounds like α-Cadinol have shown strong antifungal activity against various wood-decay fungi. The study of these compounds' structure-activity relationships is crucial for developing effective wood preservatives (Wu et al., 2005).
Natural Sources and Antifungal Activity
Cadinane sesquiterpenes have been isolated from various natural sources, such as endophytic fungi and medicinal plants. For instance, compounds isolated from Phomopsis cassiae exhibited significant antifungal activity, highlighting the potential for developing new antifungal agents (Silva et al., 2006).
Potential in Cancer Treatment
Research has also discovered cadinane sesquiterpenes with cytotoxic properties against various cancer cell lines. For example, compounds isolated from Eupatorium adenophorum showed in vitro cytotoxicity, indicating potential therapeutic applications in cancer treatment (He et al., 2008).
Novel Production by Bacterial Fermentation
Interestingly, cadinanes typically found in plants have also been isolated from bacterial endophytes, suggesting the possibility of producing these compounds through bacterial fermentation. This discovery opens new avenues for the scalable production of cadinane sesquiterpenes (Ding et al., 2020).
Antiviral Properties
Cadinane sesquiterpenes have also demonstrated significant anti-HIV-1 activity, as shown by compounds isolated from basidiomycete cultures. This suggests their potential use in antiviral therapies (Liu et al., 2007).
Propriétés
Formule moléculaire |
C15H28 |
|---|---|
Poids moléculaire |
208.38 g/mol |
Nom IUPAC |
(1S,4S,4aS,6S,8aS)-1,6-dimethyl-4-propan-2-yl-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene |
InChI |
InChI=1S/C15H28/c1-10(2)13-8-6-12(4)14-7-5-11(3)9-15(13)14/h10-15H,5-9H2,1-4H3/t11-,12-,13-,14-,15-/m0/s1 |
Clé InChI |
FZZNNPQZDRVKLU-YTFOTSKYSA-N |
SMILES isomérique |
C[C@H]1CC[C@H]2[C@H](CC[C@H]([C@@H]2C1)C(C)C)C |
SMILES |
CC1CCC2C(CCC(C2C1)C(C)C)C |
SMILES canonique |
CC1CCC2C(CCC(C2C1)C(C)C)C |
Synonymes |
cadinane |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(4-Butyl-phenyl)-ethylidene]-N'-(2-methyl-6-morpholin-4-yl-pyrimidin-4-yl)-hydrazine](/img/structure/B1242954.png)
![4-[1-methyl-2-(piperidin-4-yl)-4-[3-(trifluoromethyl)phenyl]-1H-imidazol-5-yl]-N-[(1S)-1-phenylethyl]pyridin-2-amine](/img/structure/B1242957.png)
![(2r,3ar,6s,7r,7ar)-2-[(2s)-2-Amino-2-Carboxyethyl]-6-Hydroxy-7-(Methylamino)hexahydro-2h-Furo[3,2-B]pyran-2-Carboxylic Acid](/img/structure/B1242960.png)



![(3R,4S,5S,6R)-5-Methoxy-4-[(2R,3R)-2-methyl-3-(3-methyl-2-butenyl)oxiranyl]-1-oxaspiro[2.5]oct-6-yl methylcarbamate](/img/structure/B1242965.png)
![TG(16:0/18:0/18:2(9Z,12Z))[iso6]](/img/structure/B1242967.png)




![sodium;(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxylatopropan-2-yloxyimino)acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1242975.png)
![3-nitro-N'-[(1E)-quinoxalin-6-ylmethylene]benzohydrazide](/img/structure/B1242976.png)